5-(Bromomethyl)imidazo[1,2-a]pyridine
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Overview
Description
5-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromomethyl substituent at the 5-position. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of the methyl group at the 5-position of imidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted imidazo[1,2-a]pyridine.
Scientific Research Applications
5-(Bromomethyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromomethyl group.
5-Methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a bromomethyl group.
5-(Chloromethyl)imidazo[1,2-a]pyridine: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness: 5-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2 |
InChI Key |
JBFSUTXUTGJBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CBr |
Origin of Product |
United States |
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